molecular formula C23H38O10S B611437 Tos-PEG6-CH2CO2tBu CAS No. 1949793-62-7

Tos-PEG6-CH2CO2tBu

Cat. No.: B611437
CAS No.: 1949793-62-7
M. Wt: 506.61
InChI Key: SURYEYDXOMEIFQ-UHFFFAOYSA-N
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Description

Tos-PEG6-CH2CO2tBu is a derivative of polyethylene glycol (PEG) that has been modified with a tosyl group and a tert-butyl ester. This compound is known for its hydrophilic PEG spacer, which increases solubility in aqueous media. The tert-butyl protected carboxyl group can be deprotected under acidic conditions, and the tosyl group serves as an excellent leaving group for nucleophilic substitution reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tos-PEG6-CH2CO2tBu typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is typically purified using techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Tos-PEG6-CH2CO2tBu undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tos-PEG6-CH2CO2tBu has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and in the modification of surfaces to enhance hydrophilicity.

    Biology: Employed in the conjugation of biomolecules such as proteins and peptides to improve their solubility and stability.

    Medicine: Utilized in drug delivery systems to enhance the bioavailability and reduce the immunogenicity of therapeutic agents.

    Industry: Applied in the production of advanced materials and coatings with improved properties

Mechanism of Action

The mechanism of action of Tos-PEG6-CH2CO2tBu involves its ability to undergo nucleophilic substitution reactions due to the presence of the tosyl group. The hydrophilic PEG spacer increases solubility, while the tert-butyl ester can be deprotected to yield a reactive carboxylic acid group. These properties make it a versatile compound for various chemical modifications and conjugations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its balanced PEG chain length, which provides an optimal combination of solubility and reactivity. The presence of both the tosyl group and the tert-butyl ester allows for versatile chemical modifications and conjugations, making it a valuable tool in various scientific and industrial applications .

Properties

IUPAC Name

tert-butyl 2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O10S/c1-20-5-7-21(8-6-20)34(25,26)32-18-17-30-14-13-28-10-9-27-11-12-29-15-16-31-19-22(24)33-23(2,3)4/h5-8H,9-19H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURYEYDXOMEIFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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